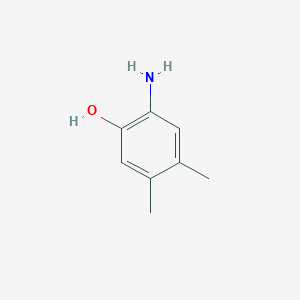

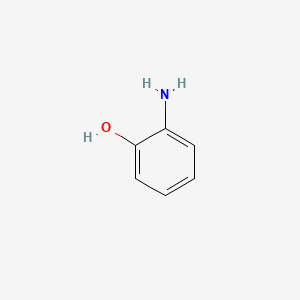

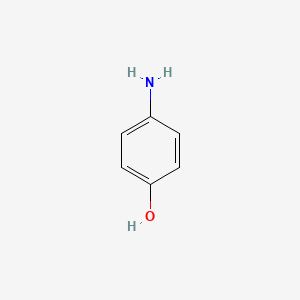

2-Amino-4,5-dimethylphenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEASLLCHQHBBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064422 | |

| Record name | 2-Amino-4,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-41-2 | |

| Record name | 2-Amino-4,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,5-dimethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino-4,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,5-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6076375ZIF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4,5-dimethylphenol (CAS No: 6623-41-2), a compound of interest in synthetic chemistry and with noted potential in anticancer research.[1][2] This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, offering meticulously compiled data, detailed experimental protocols, and illustrative diagrams to facilitate a thorough understanding of this molecule. The information presented herein has been aggregated from various scientific sources to ensure accuracy and depth, providing a critical toolkit for the effective handling, application, and further investigation of this compound.

Introduction

This compound, also known by synonyms such as 4,5-Dimethyl-2-aminophenol and 6-Amino-3,4-xylenol, is an aromatic organic compound featuring both an amino and a hydroxyl group attached to a dimethylated benzene ring.[3] Its chemical structure lends it properties that are of significant interest in various chemical syntheses and potential pharmacological applications. Notably, it has been identified as a compound exhibiting anticancer activity, purportedly through mechanisms that may involve acting as a nucleophile in reverse Michael addition reactions and inducing apoptosis via caspase activation.[2] A thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in the context of medicinal chemistry where such parameters govern solubility, permeability, and ultimately, bioavailability.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear and concise reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 173-175 °C (sublimes) | [3] |

| Boiling Point | 258.3 ± 28.0 °C at 760 mmHg | [3][4] |

| Flash Point | 110.0 ± 24.0 °C | [3][4] |

| Density | 1.1 ± 0.1 g/cm³ | [3][4] |

Table 2: Chemical and Pharmacokinetic-related Properties

| Property | Value | Source(s) |

| pKa₁ (Phenolic OH) | 10.40 | [5] |

| pKa₂ (Ammonium NH₃⁺) | 5.28 | [5] |

| LogP (Octanol-Water Partition Coefficient) | 1.36 | [3] |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | [6] |

| SMILES | Cc1cc(N)c(O)cc1C | |

| InChI | 1S/C8H11NO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3 |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

Apparatus:

-

Mel-Temp apparatus or similar melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[7]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8]

-

Measurement:

-

Rapid Determination (Optional): A preliminary rapid heating run (5-10 °C/min) can be performed to get an approximate melting range.[8]

-

Accurate Determination: A fresh sample is prepared and placed in the apparatus, which has been cooled to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate of approximately 2 °C per minute.[8]

-

-

Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point is determined using the capillary method, suitable for small quantities of liquid.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Beaker

-

Stirrer

Procedure:

-

Sample Preparation: A few milliliters of the substance (if in liquid form, or a high-boiling point solvent solution) are placed in a small test tube. For a solid like this compound, a high-boiling point, inert solvent would be required.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid. The thermometer is immersed in the liquid, ensuring the bulb is near the bottom of the test tube but not touching it. The entire assembly is then placed in a heating bath.[9][10]

-

Heating: The heating bath is heated slowly and stirred continuously to ensure uniform temperature distribution.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[12] The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is a classic approach to experimentally determine the LogP value.

Apparatus:

-

Separatory funnel or sealed vials

-

Mechanical shaker

-

Centrifuge (optional)

-

UV-Vis Spectrophotometer or HPLC

-

1-Octanol

-

Phosphate buffer (pH 7.4)

Procedure:

-

Phase Preparation: Equal volumes of 1-octanol and phosphate buffer (pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The mixture is allowed to stand for 24 hours to ensure complete separation.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial. The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process and break any emulsions.

-

Concentration Analysis: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.[13]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the immediate search, a general synthesis can be inferred from standard organic chemistry reactions for preparing substituted aminophenols. A plausible route involves the reduction of a corresponding nitrophenol.

General Synthesis Pathway:

A common method for introducing an amino group to a phenolic ring is through the reduction of a nitro group. The synthesis could therefore proceed via the nitration of 3,4-dimethylphenol followed by the reduction of the resulting 2-nitro-4,5-dimethylphenol.

References

- 1. agilent.com [agilent.com]

- 2. biosynth.com [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS#:6623-41-2 | Chemsrc [chemsrc.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. This compound | C8H11NO | CID 81099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. community.wvu.edu [community.wvu.edu]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 2-Amino-4,5-dimethylphenol (CAS: 6623-41-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethylphenol, with the CAS number 6623-41-2, is an aromatic organic compound belonging to the aminophenol family. Its chemical structure, featuring a phenol ring substituted with an amino group and two methyl groups, makes it a valuable building block in organic synthesis and a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and an exploration of its potential anticancer activity through the induction of apoptosis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 6623-41-2 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,5-Dimethyl-2-aminophenol, 6-Amino-3,4-xylenol | [1] |

| Appearance | Solid (form) | |

| Boiling Point | 258.3 °C | [2] |

| Flash Point | 110 °C | [2] |

| Storage | Store at 10°C - 25°C | [2] |

Synthesis and Purification

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound involves a two-step process: the nitration of 3,4-dimethylphenol followed by the reduction of the resulting 4,5-dimethyl-2-nitrophenol.

Experimental Protocol: Reduction of 4,5-dimethyl-2-nitrophenol

This proposed protocol is based on general methods for the reduction of nitrophenols.[3][4][5]

Materials:

-

4,5-dimethyl-2-nitrophenol

-

Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)

-

Concentrated hydrochloric acid (HCl) (if using SnCl₂)

-

Methanol or Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure (using SnCl₂/HCl):

-

In a round-bottom flask, dissolve 4,5-dimethyl-2-nitrophenol in a suitable solvent such as ethanol or methanol.

-

Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction may occur, so cooling in an ice bath may be necessary.

-

After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Procedure (using Catalytic Hydrogenation):

-

Dissolve 4,5-dimethyl-2-nitrophenol in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system (e.g., ethanol/water or toluene) can be used. Dissolve the crude product in a minimum amount of the hot solvent, and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A solvent system with a gradient of ethyl acetate in hexanes is a common choice for separating aminophenol compounds.[6]

Spectral Characterization

Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the hydroxyl proton, and the two methyl groups. The aromatic protons will likely appear as singlets or doublets in the aromatic region (around 6-7 ppm). The methyl groups will appear as singlets in the aliphatic region (around 2-2.5 ppm). The chemical shifts of the -NH₂ and -OH protons can be broad and their positions can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbons attached to the oxygen and nitrogen atoms appearing at the lower field end of this range. The two methyl carbons will appear in the upfield region (around 15-25 ppm).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 137. The fragmentation pattern of aminophenols typically involves the loss of small neutral molecules. Common fragmentation pathways for amines include alpha-cleavage, which in this case would involve the loss of a methyl radical from the aromatic ring, though this is less common for aryl methyl groups compared to alkyl amines.[7][8]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound would be characterized by the following absorption bands.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H (amine) | Symmetric and asymmetric stretching |

| 3600-3200 | O-H (phenol) | Stretching (often broad) |

| 3000-2850 | C-H (methyl) | Stretching |

| 1620-1550 | N-H (amine) | Bending |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1400-1300 | O-H (phenol) | Bending |

| 1260-1000 | C-N (amine) | Stretching |

| 1260-1180 | C-O (phenol) | Stretching |

Biological Activity and Mechanism of Action

This compound has been reported to exhibit anticancer activity by inducing apoptosis.[2][9] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many anticancer therapies.

Proposed Signaling Pathway for Apoptosis Induction

While the precise signaling pathway for this compound-induced apoptosis has not been fully elucidated, it is known to involve the activation of caspases.[2][9] Based on the general mechanisms of apoptosis, a plausible pathway involves the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria.

This proposed pathway suggests that this compound may induce apoptosis by:

-

Upregulating pro-apoptotic proteins like Bax.

-

Downregulating anti-apoptotic proteins like Bcl-2.

-

This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol.[10]

-

In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[10]

-

Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[11][12]

-

Active caspase-3 executes the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

Experimental Protocols for Biological Evaluation

To investigate the anticancer activity and the proposed mechanism of action of this compound, a series of in vitro experiments can be performed.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[13][14][15][16]

Principle: The assay utilizes a synthetic tetrapeptide substrate (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Activated caspase-3 cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.[14][15][17]

Protocol:

-

Cell Lysis: Treat cells with this compound to induce apoptosis. Lyse the cells to release their cytoplasmic contents.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: Incubate the cell lysate with the DEVD-pNA substrate in a reaction buffer.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to untreated controls.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Workflow:

Protocol for Cytochrome c Release: [10]

-

Cell Fractionation: Treat cells with this compound. Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction would indicate its release from the mitochondria.

Safety Information

This compound is classified as acutely toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential in synthetic chemistry and as a lead for the development of new anticancer agents. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a proposed mechanism for its apoptosis-inducing activity. The detailed experimental protocols provided will be a valuable resource for researchers investigating the biological effects of this and related aminophenol derivatives. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

References

- 1. This compound | C8H11NO | CID 81099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6623-41-2 | FA65913 [biosynth.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 5. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Bax- Bcl-xL interaction dynamics during the progression of cell cycle and cell death using FLIM-FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genetex.com [genetex.com]

- 11. Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Caspase-9, but Not Caspase-2 or Caspase-8, Is Essential for Heat-induced Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. cosmobiousa.com [cosmobiousa.com]

- 15. genscript.com [genscript.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. takarabio.com [takarabio.com]

"2-Amino-4,5-dimethylphenol" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,5-dimethylphenol, including its molecular structure and weight. It also presents a representative experimental protocol for its synthesis and a conceptual diagram of its potential metabolic pathway.

Core Molecular Information

This compound is a chemical compound with the molecular formula C8H11NO.[1][2][3] It is classified as a dimethyl phenolic amine and serves as a useful synthetic reagent.[3] The molecule consists of a phenol ring substituted with an amino group and two methyl groups.

Molecular Structure and Weight

The standard molecular weight of this compound is 137.18 g/mol .[1][3]

Table 1: Molecular Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C8H11NO | PubChem[1], Biosynth |

| Molecular Weight | 137.18 g/mol | PubChem[1], Biosynth |

| CAS Number | 6623-41-2 | PubChem[1], Biosynth |

| SMILES | CC1=CC(=C(C=C1C)O)N | PubChem[1], Biosynth |

| InChI | InChI=1S/C8H11NO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3 | PubChem[1] |

| Melting Point | 173-175 °C | Echemi[2] |

| Boiling Point | 258.3 °C | Biosynth, Echemi[2] |

| Flash Point | 110 °C | Biosynth, Echemi[2] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a general method for the synthesis of aminophenols involves the reduction of a corresponding nitrophenol. The following is a representative protocol based on the synthesis of similar compounds.

Representative Synthesis: Reduction of a Nitrophenol

This protocol outlines a general procedure for the reduction of a nitrophenol to an aminophenol.

Materials:

-

Corresponding Nitrophenol (e.g., 4,5-dimethyl-2-nitrophenol)

-

Reducing agent (e.g., Sodium Hydrosulfide, Iron powder)

-

Solvent (e.g., Water, Ethanol)

-

Acid for pH adjustment (e.g., Hydrochloric Acid)

-

Base for neutralization (e.g., Sodium Carbonate)

Procedure:

-

Dissolution: Dissolve the starting nitrophenol in an appropriate solvent within a reaction flask equipped with a stirrer and a condenser.

-

Addition of Reducing Agent: Gradually add the chosen reducing agent to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a specific temperature range.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up:

-

Filter the reaction mixture to remove any solid byproducts.

-

Adjust the pH of the filtrate to precipitate the aminophenol product.

-

Collect the precipitate by filtration and wash with cold water.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield the final, pure this compound.

Visualizations

Logical Workflow for Aminophenol Synthesis

The following diagram illustrates the general workflow for the synthesis of an aminophenol via the reduction of a nitrophenol.

Caption: A flowchart of the general synthesis of aminophenols.

Hypothetical Metabolic Pathway

While the specific metabolic pathway of this compound is not detailed in the provided search results, compounds of this nature typically undergo Phase I and Phase II metabolism in biological systems. The following diagram illustrates a hypothetical pathway.

Caption: A diagram of a possible metabolic pathway for this compound.

References

"4,5-Dimethyl-2-aminophenol" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethylphenol is an aromatic organic compound that belongs to the family of aminophenols. These compounds are characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring. The specific arrangement of these functional groups, along with the methyl substituents, dictates the chemical reactivity and biological activity of the molecule. Aminophenol derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature. They serve as key intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals. This technical guide provides a comprehensive overview of the chemical identity, properties, and relevant experimental protocols for this compound.

Chemical Identity and Nomenclature

The accurate identification of a chemical compound is fundamental for research and development. This section details the IUPAC name and various synonyms for 4,5-Dimethyl-2-aminophenol.

IUPAC Name: this compound[1]

Synonyms:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1][4] |

| Molecular Weight | 137.18 g/mol | [1][4] |

| CAS Number | 6623-41-2 | [1][2][4] |

| Melting Point | 173-175 °C (sublimes) | [2] |

| Boiling Point | 258.3 ± 28.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 110.0 ± 24.0 °C | [2] |

| Refractive Index | 1.601 | [2] |

| XLogP3 | 1.36 | [2] |

| Polar Surface Area | 46.2 Ų | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, based on established procedures for related aminophenol compounds.

Synthesis of this compound

A common and effective method for the synthesis of aminophenols is the reduction of the corresponding nitrophenol. The following protocol describes a plausible synthesis of this compound from 4,5-dimethyl-2-nitrophenol.

Reaction Scheme:

Materials and Reagents:

-

4,5-Dimethyl-2-nitrophenol

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethyl-2-nitrophenol (1 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Reducing Agents: To the stirred suspension, add iron powder (e.g., 3-5 equivalents) and ammonium chloride (e.g., 1 equivalent).

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and adjust the pH to approximately 8-9 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC). The following protocol is adapted from established methods for similar aminophenol compounds.

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Sample Preparation:

-

Prepare a stock solution of the this compound standard in the mobile phase (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

-

Dissolve the experimental sample in the mobile phase to a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis:

-

Inject the standards to generate a calibration curve.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Aminophenol derivatives have been reported to exhibit a range of biological activities, including anticancer properties. While the specific mechanisms of 4,5-Dimethyl-2-aminophenol are not extensively detailed in the literature, related aminophenols are known to induce apoptosis (programmed cell death) in cancer cells. A key pathway implicated in this process is the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

The following diagram illustrates a generalized pathway for aminophenol-induced apoptosis, which may be relevant for 4,5-Dimethyl-2-aminophenol.

Caption: Generalized pathway of aminophenol-induced apoptosis via caspase activation.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields, particularly in the development of new therapeutic agents. This technical guide has provided a detailed overview of its chemical identity, physicochemical properties, and established experimental protocols for its synthesis and analysis. The elucidation of its biological activities and the underlying signaling pathways, such as the induction of apoptosis, will be crucial for harnessing its full potential in drug discovery and development. Further research is warranted to fully characterize the specific mechanisms of action and to explore its therapeutic efficacy.

References

A Technical Guide to the Solubility of 2-Amino-4,5-dimethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4,5-dimethylphenol, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and application in research and drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also includes solubility data for structurally similar aminophenols to provide a comparative context for predicting its behavior.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Melting Point | 173-175 °C |

| Boiling Point | 258.3 ± 28.0 °C at 760 mmHg |

| LogP | 1.36 |

Solubility of this compound

Direct quantitative solubility data for this compound in various organic solvents is not extensively reported in the available literature. However, qualitative descriptions indicate its general solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent Type | Solubility Description |

| Low Boiling Point Solvents | Soluble[1] |

| Aqueous Solutions | Highly soluble |

The presence of both a polar hydroxyl group and an amino group, along with a nonpolar xylene backbone, suggests that this compound will exhibit a broad range of solubilities in organic solvents. The polar functional groups can engage in hydrogen bonding with protic solvents, while the aromatic ring and methyl groups contribute to its solubility in less polar, aprotic solvents.

Comparative Solubility of Structural Analogs

To provide a more detailed, albeit predictive, understanding of the solubility of this compound, the following table summarizes the solubility of the parent compounds, 2-Aminophenol and 4-Aminophenol. The additional methyl groups on the target compound are expected to increase its lipophilicity and therefore enhance its solubility in less polar organic solvents compared to these analogs.

Table 2: Solubility Data for Structural Analogs (2-Aminophenol and 4-Aminophenol)

| Compound | Solvent | Solvent Type | Temperature | Solubility |

| 2-Aminophenol | Water | Polar Protic | Room Temp. | Moderately Soluble[2] |

| Ethanol | Polar Protic | Room Temp. | Soluble[2] | |

| Methanol | Polar Protic | Room Temp. | Soluble[2] | |

| Non-polar solvents | Non-polar | Room Temp. | Less Soluble[2] | |

| 4-Aminophenol | Water | Polar Protic | Room Temp. | ~1 g/100 mL[3] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Room Temp. | Very Soluble[4][5] | |

| Acetonitrile | Polar Aprotic | Room Temp. | Soluble[4][5] | |

| Ethyl acetate | Polar Aprotic | Room Temp. | Soluble[4][5] | |

| Acetone | Polar Aprotic | Room Temp. | Soluble[3][4][5] | |

| Ethanol | Polar Protic | Room Temp. | Slightly Soluble[4][5] | |

| Toluene | Non-polar | Room Temp. | Slightly Soluble[4][5] | |

| Diethyl ether | Polar Aprotic | Room Temp. | Slightly Soluble[4][5] | |

| Benzene | Non-polar | Room Temp. | Negligible[4] | |

| Chloroform | Non-polar | Room Temp. | Negligible[4][6] |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method, known as the shake-flask method, is a standard and reliable technique for determining equilibrium solubility.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

-

Preparation:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to generate a calibration curve.

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials tightly and place them in a constant temperature shaker.

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the compound and solvent.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

This guide provides a framework for understanding and experimentally determining the solubility of this compound in organic solvents. While specific quantitative data is sparse, the provided information on its properties and those of its structural analogs, combined with a robust experimental protocol, will aid researchers in effectively utilizing this compound in their work.

References

- 1. Aminas | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3845129A - Purification of p-aminophenol - Google Patents [patents.google.com]

Spectroscopic Data of 2-Amino-4,5-dimethylphenol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-4,5-dimethylphenol (CAS No: 6623-41-2).[1] While a complete set of publicly available experimental spectra for this specific compound is not readily accessible, this document outlines the standard methodologies for acquiring and interpreting the necessary spectroscopic data. It serves as a valuable resource for researchers, scientists, and professionals in drug development by detailing the experimental protocols and predicting the expected spectral characteristics based on the compound's molecular structure. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and the known chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.6 - 6.8 | Singlet | 1H | Ar-H |

| ~ 6.5 - 6.7 | Singlet | 1H | Ar-H |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | Ar-OH |

| ~ 3.5 - 4.5 | Broad Singlet | 2H | Ar-NH₂ |

| ~ 2.2 | Singlet | 3H | Ar-CH₃ |

| ~ 2.1 | Singlet | 3H | Ar-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 145 - 150 | C-OH |

| ~ 135 - 140 | C-NH₂ |

| ~ 125 - 130 | C-CH₃ |

| ~ 120 - 125 | C-CH₃ |

| ~ 115 - 120 | Ar-CH |

| ~ 110 - 115 | Ar-CH |

| ~ 18 - 22 | Ar-CH₃ |

| ~ 15 - 20 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenol), N-H stretch (amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| 1620 - 1580 | Medium | N-H bend (amine) |

| 1520 - 1450 | Strong | Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| 1250 - 1180 | Strong | C-N stretch (aromatic amine) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 122 | High | [M - CH₃]⁺ |

| 107 | Medium | [M - 2CH₃]⁺ or [M - NH₂ - CH₃]⁺ |

| 94 | Medium | [M - CH₃ - CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the standard experimental procedures for obtaining the spectroscopic data.

NMR Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation

A standard protocol for preparing a sample for NMR analysis involves dissolving approximately 5-25 mg of the compound for ¹H NMR, or 20-100 mg for ¹³C NMR, in a deuterated solvent.[2] The choice of solvent is critical, as it should dissolve the sample and not have signals that overlap with the analyte's signals. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable options. The sample is dissolved in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube. It is crucial to ensure the sample is free of any particulate matter, which can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette.

2.1.2. Data Acquisition

The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 500 MHz for ¹H). For a standard ¹H NMR experiment, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay are typically required.[3] Broadband proton decoupling is commonly used in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. KBr Pellet Preparation

The KBr pellet method is a common technique for analyzing solid samples in FT-IR spectroscopy.[5][6][7][8][9] The procedure involves the following steps:

-

Grinding: A small amount of the sample (1-2 mg) is thoroughly ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[9] This ensures that the sample is finely dispersed within the KBr matrix.

-

Pressing: The ground mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press.[8] This forms a thin, transparent, or translucent pellet.

-

Analysis: The resulting KBr pellet is placed in a sample holder in the FT-IR spectrometer for analysis.

2.2.2. Data Acquisition

The FT-IR spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum to remove any contributions from atmospheric water and carbon dioxide, as well as the KBr matrix itself.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization

For a solid sample like this compound, direct insertion or a solids probe can be used to introduce the sample into the mass spectrometer. The most common ionization technique for this type of molecule is Electron Ionization (EI).[10][11] In EI, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺).[10][12]

2.3.2. Mass Analysis and Detection

The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum. The excess energy from the electron impact often causes the molecular ion to fragment into smaller, characteristic ions, providing valuable structural information.[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C8H11NO | CID 81099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. sc.edu [sc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-4,5-dimethylphenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search of publicly available scientific literature and crystallographic databases, the specific single-crystal X-ray structure of 2-Amino-4,5-dimethylphenol has not been reported. Therefore, this guide provides a comprehensive overview of the methodologies and data presentation that would be involved in such an analysis, utilizing illustrative hypothetical data for demonstration purposes.

Introduction

This compound is a substituted aromatic compound with potential applications in various fields, including as a precursor in chemical synthesis and, as suggested by some studies, exhibiting potential anticancer activity.[1] The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, a detailed knowledge of the crystal structure can elucidate intermolecular interactions that govern its packing and may influence its biological activity.

This technical guide outlines the essential experimental protocols and data analysis workflows for the determination and interpretation of the crystal structure of a small organic molecule like this compound.

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction involves a series of critical experimental steps, from obtaining suitable crystals to collecting and processing diffraction data.

The primary prerequisite for single-crystal X-ray diffraction is the growth of high-quality single crystals of the compound of interest. For a small organic molecule like this compound, several common crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top or allowed to diffuse in slowly through the vapor phase. This gradual change in solvent composition can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the solubility decreases with temperature, the solution becomes supersaturated, leading to crystal growth.

The choice of solvent is critical and is often determined empirically by screening a range of solvents with varying polarities.

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves the following:

-

Unit Cell Determination: The crystal is rotated in the X-ray beam, and the positions of a limited number of reflections are used to determine the dimensions and angles of the unit cell and to assign the crystal system.

-

Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data by rotating the crystal through a series of angles while exposing it to the X-ray beam. Modern diffractometers automate this process.

-

Data Integration and Reduction: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors such as polarization, absorption, and crystal decay.

The processed diffraction data is used to determine the arrangement of atoms within the unit cell.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. These methods use the measured reflection intensities to calculate a preliminary electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Data Presentation

The results of a crystal structure analysis are typically summarized in a series of tables. The following tables present hypothetical data for this compound for illustrative purposes.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Value |

| Empirical formula | C₈H₁₁NO |

| Formula weight | 137.18 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90° |

| b = 10.123(3) Å, β = 105.45(3)° | |

| c = 9.876(2) Å, γ = 90° | |

| Volume | 823.4(3) ų |

| Z | 4 |

| Density (calculated) | 1.105 Mg/m³ |

| Absorption coefficient | 0.074 mm⁻¹ |

| F(000) | 296 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |

| Reflections collected | 7890 |

| Independent reflections | 1890 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1890 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.125 |

| R indices (all data) | R1 = 0.060, wR2 = 0.140 |

| Largest diff. peak and hole | 0.25 and -0.20 e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.

| Bond | Length (Å) | Angle | Angle (°) |

| O1 - C1 | 1.365(2) | C2 - C1 - C6 | 119.5(2) |

| N1 - C2 | 1.390(2) | C1 - C2 - N1 | 121.0(2) |

| C1 - C2 | 1.395(3) | C3 - C2 - N1 | 119.0(2) |

| C1 - C6 | 1.385(3) | C2 - C3 - C4 | 120.5(2) |

| C2 - C3 | 1.390(3) | C3 - C4 - C5 | 119.8(2) |

| C3 - C4 | 1.392(3) | C4 - C5 - C6 | 120.2(2) |

| C4 - C5 | 1.388(3) | C5 - C6 - C1 | 120.0(2) |

| C5 - C6 | 1.391(3) | C3 - C4 - C7 | 120.1(2) |

| C4 - C7 | 1.510(3) | C5 - C4 - C7 | 120.1(2) |

| C5 - C8 | 1.512(3) | C4 - C5 - C8 | 119.9(2) |

| C6 - C5 - C8 | 119.9(2) |

Visualizations

Visual representations are crucial for understanding the workflow of crystal structure analysis and the resulting molecular interactions.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Caption: Potential Hydrogen Bonding Interactions in this compound.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported, this guide outlines the standard procedures and expected outcomes of such an investigation. The elucidation of its crystal structure would provide invaluable insights into its solid-state properties and intermolecular interactions, which are crucial for its development in various applications. The hypothetical data and workflows presented herein serve as a template for the future reporting and understanding of the crystal structure of this and similar small organic molecules.

References

Quantum Chemical Studies of 2-Amino-4,5-dimethylphenol: A Theoretical Framework

Disclaimer: As of late 2025, a comprehensive, dedicated quantum chemical study specifically targeting 2-Amino-4,5-dimethylphenol has not been identified in the public domain. This technical guide, therefore, presents a detailed, hypothetical research framework based on established computational methodologies applied to analogous phenolic compounds. The quantitative data herein is illustrative and intended to serve as a template for future research.

This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the molecular properties of this compound through the lens of quantum chemistry.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and dyes. Understanding its fundamental molecular structure, electronic properties, and reactivity is crucial for predicting its behavior in chemical reactions and biological systems. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-experimental means to elucidate these characteristics at the atomic level.

This document outlines the standard computational protocols for such a study, presents templates for data tabulation, and visualizes the typical workflow and conceptual relationships inherent in quantum chemical analyses.

Computational Methodology

The following protocol describes a robust and widely adopted methodology for the quantum chemical analysis of a small organic molecule like this compound. This approach is based on methods reported for similar compounds, such as 2-aminophenol.

Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Creation: A 3D model of the this compound molecule is constructed using a molecular editor.

-

Computational Method: The geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: The 6-311++G(d,p) basis set is employed to provide a good balance between accuracy and computational cost.

-

Solvation Model: To simulate a more realistic environment, the influence of a solvent (e.g., water or ethanol) can be incorporated using a continuum solvation model like the Polarization Continuum Model (PCM).

-

Optimization Criteria: The geometry is optimized until the forces on each atom are negligible and the structure corresponds to a minimum on the potential energy surface.

-

Vibrational Frequencies: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Electronic Properties Calculation

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The energy gap between them is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

The entire computational workflow is visualized below.

Quantitative Data Summary

The following tables present a hypothetical but plausible summary of the quantitative data that would be obtained from the aforementioned computational protocol.

Optimized Geometrical Parameters

This data represents the lowest energy conformation of the molecule.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | ||

| C-N | 1.405 | |

| C-O | 1.370 | |

| O-H | 0.965 | |

| N-H1 | 1.012 | |

| N-H2 | 1.012 | |

| C-C (Aromatic Mean) | 1.395 | |

| Bond Angles | ||

| C-C-N | 121.5 | |

| C-C-O | 118.0 | |

| C-O-H | 109.2 | |

| H-N-H | 112.0 |

Vibrational Frequencies

Key vibrational modes predicted from the calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental (Hypothetical) |

| O-H Stretch | 3550 | ~3400-3500 |

| N-H Asymmetric Stretch | 3450 | ~3350-3450 |

| N-H Symmetric Stretch | 3360 | ~3250-3350 |

| C-H Aromatic Stretch | 3050-3100 | ~3000-3100 |

| C=C Aromatic Stretch | 1500-1600 | ~1450-1600 |

| C-N Stretch | 1280 | ~1250-1350 |

| C-O Stretch | 1250 | ~1200-1300 |

Electronic and Thermodynamic Properties

Global descriptors of reactivity and stability.

| Property | Calculated Value |

| Total Energy (Hartree) | -480.123456 |

| HOMO Energy (eV) | -5.25 |

| LUMO Energy (eV) | -0.15 |

| HOMO-LUMO Gap (eV) | 5.10 |

| Dipole Moment (Debye) | 2.50 |

| Ionization Potential (eV) | 6.80 |

| Electron Affinity (eV) | 0.95 |

| Electronegativity (eV) | 2.70 |

| Chemical Hardness (eV) | 2.55 |

| Chemical Softness (eV⁻¹) | 0.39 |

| Electrophilicity Index | 1.43 |

Conceptual Relationships and Visualization

Quantum chemical calculations provide a suite of interconnected molecular properties. The relationships between these properties are fundamental to understanding the molecule's overall chemical nature.

Conclusion

While dedicated experimental and computational studies on this compound are currently lacking in the literature, the theoretical framework presented here provides a comprehensive roadmap for such an investigation. By applying standard DFT methods, a wealth of information regarding the molecule's geometry, vibrational spectra, and electronic properties can be uncovered. This data is invaluable for rationalizing its reactivity, predicting its metabolic fate, and guiding the design of novel derivatives for applications in drug discovery and materials science. It is hoped that this guide will stimulate further research into the quantum chemical properties of this and related compounds.

Unveiling the Biological Potential of 2-Amino-4,5-dimethylphenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethylphenol is an aromatic amine that has garnered attention in medicinal chemistry primarily as a versatile starting material for the synthesis of various heterocyclic compounds with demonstrated biological activities. While claims of its intrinsic anticancer properties exist, the preponderance of available scientific literature focuses on its role as a key building block for more complex molecules. This technical guide provides a comprehensive overview of the known and potential biological activities associated with this compound, with a focus on its application in the development of novel therapeutic agents.

Claimed Biological Activities of this compound

Role as a Synthetic Precursor in Drug Discovery

The most extensively documented utility of this compound is in the synthesis of biologically active derivatives. Its ortho-amino and hydroxyl functionalities make it an ideal precursor for the formation of benzoxazole ring systems.

Tuberculostatic Agents

A significant area of investigation has been the use of this compound in the synthesis of benzoxazole derivatives with potent tuberculostatic activity. Various studies have demonstrated that condensation of this compound with different carboxylic acids yields 2-substituted-5,6-dimethylbenzoxazoles that exhibit significant activity against Mycobacterium tuberculosis strains.

Quantitative Data on Tuberculostatic Derivatives

While specific MIC values for this compound against M. tuberculosis are not reported, the activities of its derivatives are documented.

| Derivative Class | General Structure | Reported MIC Range (µg/mL) |

| 2-(Cyclohexylalkyl)-5,6-dimethyl-1H-benzo[d]imidazoles* | 0.8 - 6.2 | |

| 2-Substituted-benzoxazoles | 6.2 - 25 |

Note: The benzo[d]imidazole derivatives are synthesized from the corresponding diamine but are included for structural and activity comparison context. The benzoxazole derivatives are synthesized from this compound.

Experimental Protocols

General Procedure for the Synthesis of 4,5-Dimethylbenzoxazoles:

A mixture of an appropriate carboxylic acid (5.5 mmol), this compound (5.0 mmol, 0.690 g), and polyphosphoric acid (PPA, 10 g) is heated in an oil bath at 160°C for 4 hours.[1][2] Upon cooling, a 10% aqueous solution of sodium hydroxide is added. The resulting mixture is then extracted with an organic solvent such as benzene or ethyl acetate. The combined organic layers are dried over a drying agent like magnesium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.[1][2]

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for the formation of 2-substituted-5,6-dimethylbenzoxazoles.

Anticancer Agents: PPARγ Inverse-Agonists

This compound serves as a crucial intermediate in the synthesis of potent and selective covalent inverse-agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that is a potential therapeutic target in certain cancers, such as muscle-invasive luminal bladder cancer. The benzoxazole core, derived from this compound, has been shown to enhance the interaction of these inverse-agonists with corepressors like NCOR1 and NCOR2.

Mechanism of Action of PPARγ Inverse-Agonists

The synthesized benzoxazole-containing molecules act as inverse-agonists of PPARγ. This means they bind to the receptor and promote a conformational change that leads to the recruitment of corepressors, thereby repressing the transcription of PPARγ target genes. This can result in antiproliferative effects in cancer cell lines where PPARγ is a critical driver.

Visualizing the Experimental Workflow for Screening PPARγ Inverse-Agonists

Caption: A generalized workflow for the discovery of PPARγ inverse-agonists.

Postulated Signaling Pathway: Induction of Apoptosis

Based on the unverified claims of its anticancer activity, a potential mechanism of action for this compound is the induction of apoptosis via caspase activation. The following diagram illustrates a generalized caspase-mediated apoptotic pathway. It is important to reiterate that this specific pathway has not been experimentally validated for this compound.

References

Anticancer Properties of 2-Amino-4,5-dimethylphenol and Related Aminophenol Derivatives: A Technical Guide

Disclaimer: This technical guide addresses the anticancer properties of "2-Amino-4,5-dimethylphenol." It is important to note that publicly available research, particularly quantitative data and detailed mechanistic studies, on this specific compound is limited. To provide a comprehensive resource for researchers, this guide incorporates data and methodologies from studies on structurally related aminophenol compounds. Clear attribution is provided for all data to ensure scientific accuracy.

Introduction to this compound

This compound is an aromatic organic compound containing both an amino and a hydroxyl group attached to a dimethylated benzene ring. While its direct anticancer applications are not extensively documented, preliminary information suggests it may possess antiproliferative and pro-apoptotic properties. One source indicates that this compound may act as a nucleophile in reverse Michael addition reactions and can induce apoptosis through caspase activation. However, it is crucial to also consider toxicological data, which has indicated potential tumorigenic effects in mice at a dose of 80 mg/kg, warranting further investigation to determine its therapeutic window and safety profile. Given the nascent stage of research on this specific molecule, this guide will also explore the broader class of aminophenol derivatives to provide context and potential avenues for future investigation.

Quantitative Data on Anticancer Activity of Aminophenol Derivatives

To facilitate comparative analysis, the following tables summarize the in vitro cytotoxicity of various aminophenol derivatives against a range of cancer cell lines.

Table 1: Cytotoxicity of Novel Aminophenol Analogues

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| p-dodecylaminophenol | MCF-7 (Breast) | Not Specified | [1] |

| p-dodecylaminophenol | MCF-7/Adr(R) (Breast) | Not Specified | [1] |

| p-dodecylaminophenol | DU-145 (Prostate) | Not Specified | [1] |

| p-dodecylaminophenol | HL60 (Leukemia) | Not Specified | [1] |

| p-decylaminophenol | MCF-7 (Breast) | Not Specified | [1] |

| p-decylaminophenol | MCF-7/Adr(R) (Breast) | Not Specified | [1] |

| p-decylaminophenol | DU-145 (Prostate) | Not Specified | [1] |

| p-decylaminophenol | HL60 (Leukemia) | Not Specified | [1] |

Note: While the reference indicates suppression of cell growth, specific IC50 values were not provided in the abstract.

Table 2: Cytotoxicity of 4-aminophenolbenzamide-1,3,4 oxadiazole hybrid analogues

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7i | MDA-MB-468 (TNBC) | 16.89 | [2] |

| Compound 7i | MDA-MB-231 (TNBC) | 19.43 | [2] |

Table 3: Cytotoxicity of an Alkylamino Phenol Derivative (THTMP)

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| THTMP | MCF7 (Breast) | 87.92 | |

| THTMP | SK-BR3 (Breast) | 172.51 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of anticancer properties. These are generalized protocols and may require optimization for specific compounds and cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Expose cells to various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)